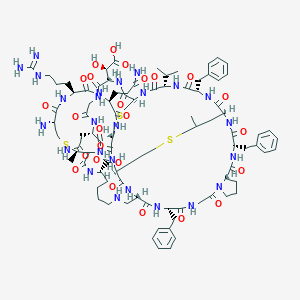
Cinnamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamycin, also known as Ro 09-0198, is a cyclic lipopeptide antibiotic that was first isolated from Streptomyces cinnamoneus in 1979. It has been found to have potent antimicrobial properties against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Applications De Recherche Scientifique
Specific Binding to Phosphatidylethanolamine (PE)
Cinnamycin (Ro 09-0198) is a tetracyclic peptide antibiotic known for its specific binding to phosphatidylethanolamine (PE), a component found in biological membranes. The binding of cinnamycin to PE involves a 1:1 stoichiometry and shows a strong affinity with a binding constant of approximately 107 to 108 M−1, depending on the environment. This interaction is vital for cinnamycin's role in cell toxicity and monitoring transbilayer lipid movement during cellular processes like apoptosis (Machaidze & Seelig, 2002), (Machaidze & Seelig, 2003).
Transbilayer Lipid Movement and Cell Toxicity
Cinnamycin induces transbilayer phospholipid movement in target cells, leading to the exposure of inner leaflet PE to the toxin. This process is crucial for cinnamycin's binding to the cell and its subsequent cytotoxic effects. The re-orientation of phospholipids and the alteration in the cinnamycin structure, such as the increase in β-sheet structure, contribute to membrane re-organization and fusion, further elucidating its mechanism of toxicity (Makino et al., 2003).
Biosynthesis and Post-translational Modifications
Post-translational Modifications in Cinnamycin Biosynthesis
Cinnamycin undergoes multiple post-translational modifications during its biosynthesis. These modifications include the formation of lanthionine and methyllanthionine bridges, and unusual modifications such as lysinoalanine bridge and hydroxylation of aspartate. These modifications are crucial for cinnamycin's interaction with its target, PE. Studies have delved into the biosynthetic machinery, revealing enzymes like CinX and CinM, which are responsible for specific hydroxylation and dehydration processes essential for the structural integrity of cinnamycin (Ökesli et al., 2011).
Structural Dynamics and Membrane Interaction
Structure and Dynamics of Cinnamycin–Lipid Complexes
Research involving molecular dynamics simulations has provided insights into the selective binding mechanism of cinnamycin to PE lipids, a major component of bacterial cell membranes. The interaction involves an extensive hydrogen-bonding network with the PE head group and a previously unidentified phosphate-binding site on cinnamycin, highlighting the specificity and potential of cinnamycin in targeting bacterial membranes (Vestergaard et al., 2019).
Curvature Effect on Cinnamycin Behavior
The curvature of phosphatidylethanolamine-included membranes influences the behavior of cinnamycin. Studies using atomic force microscopy have demonstrated that the adhesion of cinnamycin to the membrane becomes stronger with increased curvature, suggesting a correlation between adhesion strength and membrane curvature. This insight provides a deeper understanding of how cinnamycin interacts with cellular membranes, which could be pivotal in its mechanism of action (Lee et al., 2020).
Propriétés
Numéro CAS |
1405-39-6 |
|---|---|
Nom du produit |
Cinnamycin |
Formule moléculaire |
C89H125N25O25S3 |
Poids moléculaire |
2041.3 g/mol |
Nom IUPAC |
(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |
InChI |
InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1 |
Clé InChI |
QJDWKBINWOWJNZ-IDGBIKHQSA-N |
SMILES isomérique |
C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O |
SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
SMILES canonique |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
Synonymes |
Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), ( |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



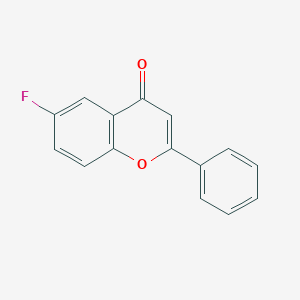
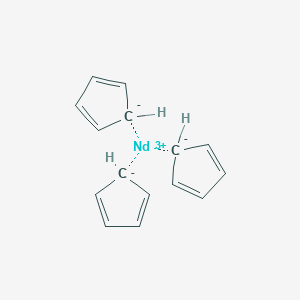
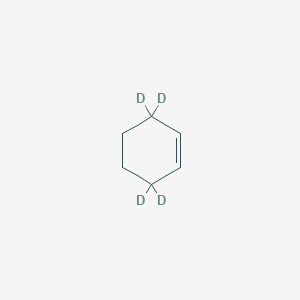
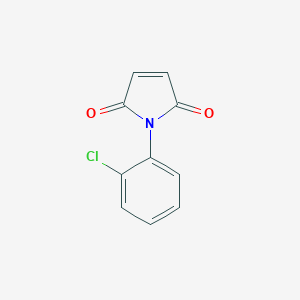
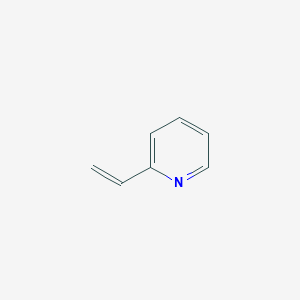
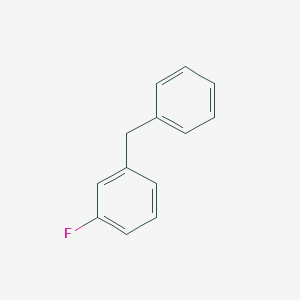
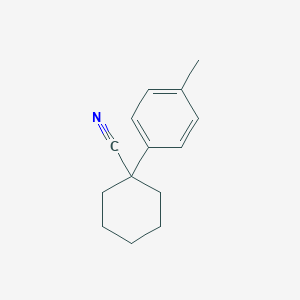
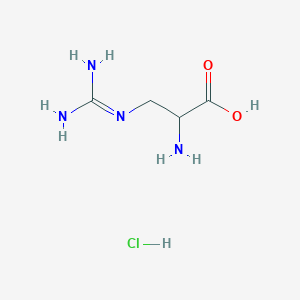
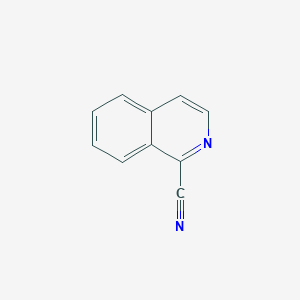
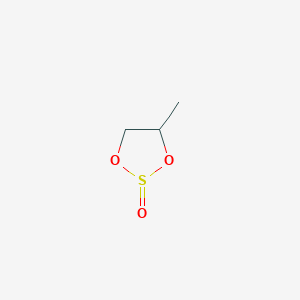
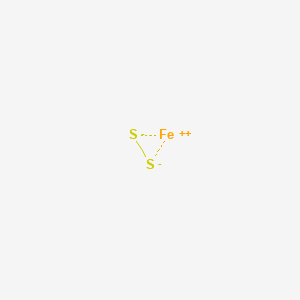
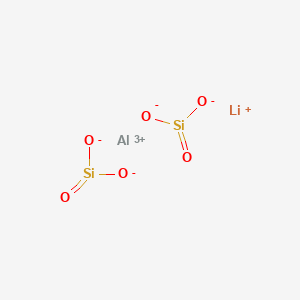
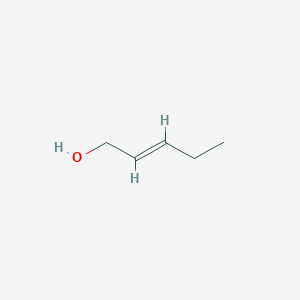
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)